molecular formula C13H6Cl2F4N2O B3042933 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 680217-81-6

2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B3042933
CAS No.: 680217-81-6
M. Wt: 353.1 g/mol
InChI Key: XZBMORMRCSKHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is a complex organic compound characterized by its multiple halogen atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the core nicotinamide structure. The halogen atoms (chlorine and fluorine) and the trifluoromethyl group are introduced through specific chemical reactions.

  • Core Synthesis: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.

  • Halogenation: Chlorination and fluorination steps are performed to introduce chlorine and fluorine atoms at the appropriate positions on the pyridine ring.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing halogen atoms with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups or halogen atoms.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving nicotinamide receptors.

  • Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

  • 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.

  • Fluopicolide: Contains a similar pyridine core with different substituents.

Uniqueness: 2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its combination of halogen atoms and the trifluoromethyl group, which impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBMORMRCSKHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.